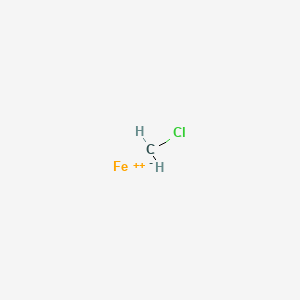
Chloromethane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethane;iron(2+), also known as methyl chloride iron(2+), is a compound that combines chloromethane (CH₃Cl) with iron in its +2 oxidation state. Chloromethane is a colorless, flammable gas with a faint, sweet odor. It is primarily produced industrially and has various applications in the chemical industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethane can be synthesized through the radical chlorination of methane. This process involves the substitution of a hydrogen atom in methane with a chlorine atom, resulting in the formation of chloromethane. The reaction proceeds through a radical chain mechanism, which includes initiation, propagation, and termination steps .
Industrial Production Methods
Industrially, chloromethane is produced by the hydrochlorination of methanol. This process involves the reaction of methanol with hydrogen chloride in the presence of a catalyst, typically copper, to produce chloromethane and water . Another method involves the photo-chlorination of methane, where methane and chlorine are introduced into a reactor and subjected to UV irradiation .
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethane undergoes various chemical reactions, including:
Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or ammonia.
Oxidation and Reduction: Chloromethane can be oxidized to form formaldehyde and further to formic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and ammonia are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize chloromethane.
Major Products Formed
Substitution Reactions: Products include methanol, acetonitrile, and methylamine.
Oxidation: Products include formaldehyde and formic acid.
Applications De Recherche Scientifique
Chloromethane;iron(2+) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of chloromethane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom in chloromethane is replaced by a nucleophile, resulting in the formation of new compounds. The reaction proceeds through a radical chain mechanism, which includes initiation, propagation, and termination steps .
Comparaison Avec Des Composés Similaires
Chloromethane is unique among aliphatic chlorine compounds due to its thermal stability and resistance to decomposition until temperatures exceed 400°C . Similar compounds include:
Dichloromethane (CH₂Cl₂): Used as a solvent and in the production of pharmaceuticals.
Chloroform (CHCl₃): Used as a solvent and in the production of refrigerants.
Carbon Tetrachloride (CCl₄): Used in the production of refrigerants and as a solvent.
Chloromethane’s high self-ignition temperature and stability make it distinct from these related compounds .
Propriétés
Numéro CAS |
90143-31-0 |
|---|---|
Formule moléculaire |
CH2ClFe+ |
Poids moléculaire |
105.32 g/mol |
Nom IUPAC |
chloromethane;iron(2+) |
InChI |
InChI=1S/CH2Cl.Fe/c1-2;/h1H2;/q-1;+2 |
Clé InChI |
LJUAKSBHROXQKO-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]Cl.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


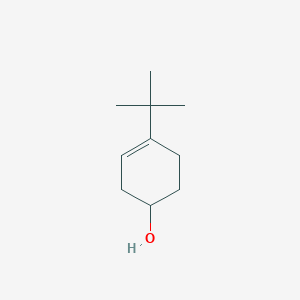
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)
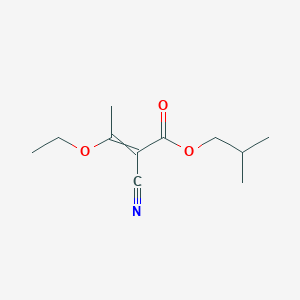
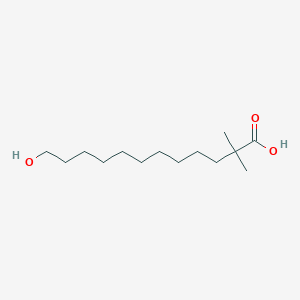
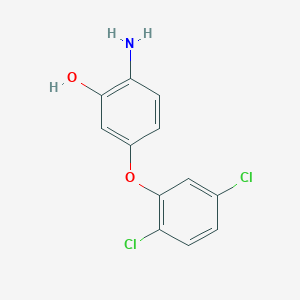
![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
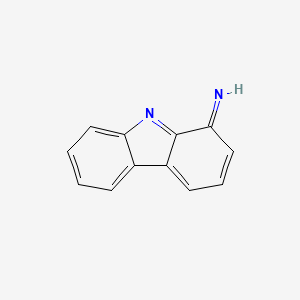

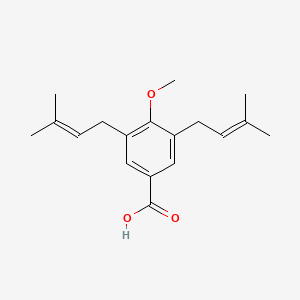
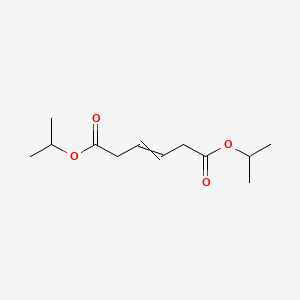
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
